molecular formula C13H13F3N2O3 B1649250 5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde CAS No. 1033463-37-4

5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde

Cat. No.: B1649250
CAS No.: 1033463-37-4
M. Wt: 302.25 g/mol
InChI Key: ATRAYESSMUNAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde involves several steps. One common synthetic route includes the nitration of 2-[4-(trifluoromethyl)piperidino]benzaldehyde. The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.

Chemical Reactions Analysis

5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Similar compounds to 5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde include:

The uniqueness of this compound lies in its combination of a nitro group and a trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3/c14-13(15,16)10-3-5-17(6-4-10)12-2-1-11(18(20)21)7-9(12)8-19/h1-2,7-8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRAYESSMUNAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197034
Record name 5-Nitro-2-[4-(trifluoromethyl)-1-piperidinyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033463-37-4
Record name 5-Nitro-2-[4-(trifluoromethyl)-1-piperidinyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-[4-(trifluoromethyl)-1-piperidinyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.